molecular formula C10H13N B1588297 (R)-cyclopropyl(phenyl)methanamine CAS No. 434307-26-3

(R)-cyclopropyl(phenyl)methanamine

Cat. No. B1588297
M. Wt: 147.22 g/mol
InChI Key: UCRSQPUGEDLYSH-JTQLQIEISA-N
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Description

“®-cyclopropyl(phenyl)methanamine” is a chemical compound. However, there is limited information available specifically about this compound. A similar compound, “®-(4-chlorophenyl)(phenyl)methanamine”, is known1.



Synthesis Analysis

The synthesis of similar compounds often involves reactions with amines2. For instance, the Gabriel Synthesis is a method used for the synthesis of primary amines, starting with a molecule called “phthalimide” and using an S N 2 reaction3. However, the exact synthesis process for “®-cyclopropyl(phenyl)methanamine” is not clearly documented in the available resources.



Molecular Structure Analysis

The molecular structure of “®-cyclopropyl(phenyl)methanamine” is not explicitly available. However, similar compounds like “®-(+)-1-Phenylethylamine” have been studied4. These compounds often have a cage-like structure, similar to adamantane5.



Chemical Reactions Analysis

The specific chemical reactions involving “®-cyclopropyl(phenyl)methanamine” are not documented in the available resources. However, similar compounds like methenamine undergo reactions in acidic environments, where they are hydrolyzed to formaldehyde6.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “®-cyclopropyl(phenyl)methanamine” are not available in the resources. However, similar compounds like “®-(+)-1-Phenylethylamine” have been studied4.


Scientific Research Applications

  • Phenolic Compounds in Food & Function

    • Field : Food Science and Technology
    • Application : Phenolic compounds are natural bioactive molecules found mainly in plant tissues. They have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, which has led to great interest in their use by several industries .
    • Methods : The understanding of the main actions of these compounds in organisms is still being studied. Strategies are being developed to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .
    • Results : Despite the large number of scientific studies on this topic, some issues still need to be solved. This includes the understanding of the main actions of these compounds in organisms .
  • Synthesis of Key Chiral Intermediate in Painkillers

    • Field : Pharmaceutical Science
    • Application : ®-1- [3,5-bis (trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was efficiently synthesized by a bienzyme cascade system .
    • Methods : The use of R-ω-transaminase (ATA117) as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance (enantiomeric excess > 99.9%). To further improve the product yield, an alcohol dehydrogenase (ADH) was introduced into the reaction system to promote an equilibrium shift .
    • Results : The substrate handling capacity of the developed bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .

Safety And Hazards

Future Directions

The future directions for the study and use of “®-cyclopropyl(phenyl)methanamine” are not clearly documented. However, similar compounds like methenamine are used for the prophylactic or suppressive treatment of frequently recurring urinary tract infections when long-term therapy is considered necessary8.


Please note that the information provided is based on the available resources and may not be fully accurate or complete for “®-cyclopropyl(phenyl)methanamine”. Further research and studies would be needed for a comprehensive understanding of this compound.


properties

IUPAC Name

(R)-cyclopropyl(phenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSQPUGEDLYSH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427572
Record name (R)-cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-cyclopropyl(phenyl)methanamine

CAS RN

434307-26-3
Record name (R)-cyclopropyl(phenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stir 100 g of cyclopropyl phenyl ketone in 2000 ml of methanol with 500 g of previously dried ammonium acetate and 50 g of sodium cyanoborohydride at 50° C. for 4 days under argon in the presence of 4 Å molecular sieve. After cooling, filter off the molecular sieve and then add concentrated hydrochloric acid to take the pH to 2. Evaporate the solution to dryness under vacuum and take up the residue in water. The aqueous phase is washed with ethyl ether and then alkalinised by adding concentrated potassium hydroxide solution so that the pH is above 10. Extract twice with methylene chloride, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulphate and then concentrate under vacuum to obtain α-cyclopropylbenzylamine, which is used without any further purification in the next step.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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